molecular formula C11H12BrNO3S3 B2984829 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034299-72-2

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2984829
CAS No.: 2034299-72-2
M. Wt: 382.31
InChI Key: BFGYVRJKVFVVNC-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a complex organic compound featuring a bromine atom, a thiophene ring, and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and sulfonamide groups suggests it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Bromination of Thiophene: : The initial step involves the bromination of thiophene to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Sulfonamide Formation: : The next step is the introduction of the sulfonamide group. This can be done by reacting the brominated thiophene with a sulfonamide precursor under basic conditions, often using a base like sodium hydride or potassium carbonate.

  • Hydroxylation and Thiophene Substitution: : The final step involves the hydroxylation of the propyl chain and the substitution of the thiophene ring. This can be achieved through a series of reactions involving the use of reagents like hydrogen peroxide for hydroxylation and thiophene derivatives for substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the thiophene ring system is often found in biologically active molecules. Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the fabrication of high-performance electronic devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial enzymes and modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenesulfonamide: Lacks the hydroxyl and propyl groups, making it less versatile in terms of chemical reactivity.

    N-(3-hydroxypropyl)thiophene-2-sulfonamide: Lacks the bromine atom, which reduces its potential for further functionalization.

    3-hydroxy-3-(thiophen-3-yl)propylamine: Lacks the sulfonamide group, which diminishes its potential biological activity.

Uniqueness

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and sulfonamide groups allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYVRJKVFVVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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